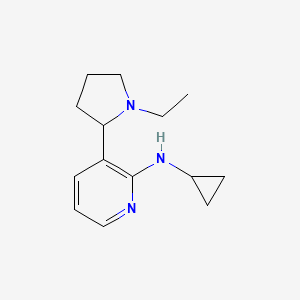

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C14H21N3 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

N-cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C14H21N3/c1-2-17-10-4-6-13(17)12-5-3-9-15-14(12)16-11-7-8-11/h3,5,9,11,13H,2,4,6-8,10H2,1H3,(H,15,16) |

InChI Key |

DYSWJCJBFNZTGU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=C(N=CC=C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridine-2-amine Intermediates

The reductive amination route begins with the preparation of a pyridine-2-amine derivative bearing a ketone or aldehyde group at position 3. For example, 3-(1-ethylpyrrolidin-2-yl)pyridine-2-carbaldehyde can be synthesized via Friedländer condensation between 2-aminopyridine and a pyrrolidinone derivative. Subsequent reductive amination with cyclopropylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields the target compound.

Reaction Conditions:

-

Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base

-

Workup: Purification via silica gel chromatography or recrystallization

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to minimize side reactions such as over-alkylation.

Fragment Coupling Strategies

Nucleophilic Substitution at the Pyridine Core

An alternative route involves coupling pre-synthesized fragments. For instance, 3-bromo-pyridine-2-amine can react with 1-ethylpyrrolidin-2-ylmagnesium bromide under Grignard conditions to introduce the pyrrolidine moiety. Subsequent cyclopropanation of the amine group is achieved via reaction with cyclopropyl bromide in the presence of a base such as potassium carbonate.

Key Steps:

-

Grignard Reaction:

-

Cyclopropanation:

This approach offers flexibility in modifying substituents but requires stringent anhydrous conditions for the Grignard step.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patent by WO2018005865A1 describes coupling a pyridine-2-amine derivative with a sulfone-containing pyrrolidine intermediate under microwave conditions.

Procedure:

This method reduces reaction times from hours to minutes but necessitates specialized equipment.

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrrolidine moieties undergo oxidation under controlled conditions.

-

Pyridine N-oxidation enhances electrophilicity, facilitating nucleophilic substitutions at the ortho-position .

-

Oxidative cleavage of the cyclopropane ring is not reported, likely due to steric protection by the ethylpyrrolidine group .

Reduction Reactions

The compound’s unsaturated bonds and functional groups are susceptible to reduction.

-

Selective reduction of the pyridine ring to piperidine is achievable under catalytic hydrogenation.

-

The cyclopropyl group remains intact under mild reducing conditions due to its strain-stabilized structure .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine and pyrrolidine sites.

Electrophilic Aromatic Substitution (EAS)

| Position | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Pyridine C-5 | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivative | |

| Pyridine C-3 | Br₂, FeBr₃ (bromination) | Bromo-substituted analog |

Nucleophilic Substitution

| Site | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Pyrrolidine N | Alkyl halides, base (e.g., K₂CO₃) | Quaternary ammonium salts | |

| Pyridine C-2 | NaN₃, CuI (azide introduction) | Azido-functionalized derivative |

-

The ethylpyrrolidine group enhances steric hindrance, directing substitutions to the pyridine ring.

-

Suzuki–Miyaura coupling at the pyridine ring enables aryl/heteroaryl introductions.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

-

Coupling efficiency depends on the electronic effects of the cyclopropyl and ethylpyrrolidine groups .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group exhibits strain-driven reactivity.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| [2+1] Cycloaddition | Dichlorocarbene (CCl₂) | Spirocyclic dichlorocyclopropane | |

| Acid-catalyzed ring-opening | HCl, H₂O | Linear amine derivatives |

-

Ring-opening reactions are less common under physiological conditions, contributing to metabolic stability .

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally related compounds:

| Compound | Oxidation Susceptibility | Reduction Sites | Preferred Substitution Sites |

|---|---|---|---|

| N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine | Pyridine > Pyrrolidine | Pyridine C=N, imines | Pyridine C-3, C-5 |

| N-(Pyridin-2-yl)amides | Amide N > Pyridine | Amide carbonyl | Pyridine C-2 |

| Imidazo[1,2-a]pyridines | Imidazole ring | Aromatic C-Br bonds | C-3 position |

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of TBHP/I₂, leading to C–C bond cleavage in related analogs .

-

Substitution : The pyridine ring’s electron-deficient nature directs nucleophilic attacks to the C-3 and C-5 positions .

-

Cyclopropane Stability : The cyclopropyl group resents ring-opening under standard conditions but reacts with strong electrophiles .

Scientific Research Applications

Chemistry

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Utilizing agents like hydrogen peroxide to yield N-oxide derivatives.

- Reduction: Employing reducing agents such as lithium aluminum hydride to produce amine derivatives.

- Substitution: Facilitating the replacement of functional groups under specific conditions.

Biology

The compound has been investigated for its potential biological activities , particularly in enzyme inhibition and receptor binding. Studies have suggested its role in modulating various biochemical pathways, making it a candidate for further research in pharmacology.

Biological Activity:

Recent studies indicate that similar compounds exhibit antimicrobial properties, with this compound showing effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| N-Cyclopropyl... | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine derivative A | 0.01 | E. faecalis |

| Pyrrolidine derivative B | 0.05 | Pseudomonas aeruginosa |

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications . Its ability to interact with specific molecular targets positions it as a promising candidate for the development of new drugs aimed at treating infections and other diseases linked to enzyme dysregulation.

Case Study Insights

Research involving related compounds has highlighted the importance of structural modifications on the pyridine ring to enhance antibacterial properties. For example, modifications have shown improved efficacy against resistant bacterial strains.

Example Case Study:

A study on pyridine derivatives indicated that specific alterations could significantly boost their antimicrobial activity, suggesting that further optimization of this compound could yield even more potent derivatives.

Similar Compounds

| Compound Type | Characteristics |

|---|---|

| N-(Pyridin-2-yl)amides | Studied for biological and therapeutic properties |

| Imidazo[1,2-a]pyridines | Explored for medicinal applications |

Uniqueness

This compound's specific combination of functional groups provides distinct chemical reactivity and potential applications that differ from other similar compounds.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyridin-2-amine derivatives, highlighting key differences in substituents and molecular properties:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- Pyrrolidine vs. Piperazine : The target compound’s 1-ethylpyrrolidine substituent provides moderate rigidity and lipophilicity, whereas piperazine derivatives (e.g., ) exhibit higher solubility and flexibility, often favoring interactions with polar targets like kinases .

- Cyclopropyl Group : The cyclopropyl moiety in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl groups), as seen in QSAR studies where cyclopropane-containing analogs showed improved bacterial membrane penetration .

Positional Isomerism

- Pyridin-2-amine derivatives (e.g., target compound, ) often exhibit distinct binding profiles compared to pyridin-3-amine analogs (). For example, pyridin-3-amine Schiff bases () demonstrate stronger antimicrobial activity due to metal coordination, whereas pyridin-2-amine derivatives are more commonly associated with CNS or kinase modulation .

QSAR Insights

- Log P and Steric Parameters: The target compound’s predicted Log P (~2.5) aligns with optimal ranges for blood-brain barrier penetration, contrasting with highly polar analogs like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (Log P ~1.2) .

Biological Activity

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C14H21N3

- Molecular Weight: 231.34 g/mol

- IUPAC Name: this compound

- CAS Number: 1352491-30-5

Structural Representation:

The compound features a cyclopropyl group, an ethylpyrrolidinyl group, and a pyridin-2-amine moiety, contributing to its diverse chemical reactivity and potential applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3 |

| Molecular Weight | 231.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1352491-30-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis methods, including the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds under mild conditions, making it suitable for producing complex molecules with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes or receptors involved in critical biochemical pathways. The precise mechanisms can vary based on the target and context of use .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance, related pyrrolidine derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| N-Cyclopropyl... | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine derivative A | 0.01 | E. faecalis |

| Pyrrolidine derivative B | 0.05 | Pseudomonas aeruginosa |

Case Studies

A case study involving related compounds indicated that modifications on the pyridine ring significantly enhanced antibacterial properties, suggesting that structural optimization could further improve efficacy against resistant strains .

Research Findings

Research has shown that compounds similar to this compound exhibit promising results in terms of enzyme inhibition and receptor binding activities. For example, studies on pyridine derivatives have revealed their potential as therapeutic agents in treating bacterial infections and other diseases linked to enzyme dysregulation .

Q & A

Q. What synthetic strategies are applicable for preparing N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and cyclopropylamine groups. A validated approach for analogous compounds uses:

- Copper-catalyzed cross-coupling : React a halogenated pyridine intermediate (e.g., 3-bromo-pyridin-2-amine) with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide at 35°C for 48 hours, yielding cyclopropylamine-substituted pyridines .

- Reductive amination : Condense ketone or aldehyde intermediates with cyclopropylamine under hydrogenation conditions.

- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product. Reported yields range from 17–30% for similar structures .

Q. Key Reaction Parameters

| Catalyst System | Temperature | Time | Yield |

|---|---|---|---|

| CuBr, Cs₂CO₃ | 35°C | 48h | 17.9% |

Q. How is this compound characterized?

Methodological Answer: Critical characterization techniques include:

- ¹H/¹³C NMR : Confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons appear as multiplets at δ 1.06–2.75 ppm, while pyridine protons resonate at δ 6.45–8.87 ppm .

- HRMS (ESI) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 215 for a related compound) .

- LCMS : Monitor purity and intermediate formation during synthesis .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) to separate polar byproducts .

- Acid-base extraction : Partition the compound between organic (dichloromethane) and aqueous acidic phases to remove unreacted amines or acidic impurities .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

Methodological Answer:

- Parameter selection : Use steric (SMR), electronic (Hammett constants), and lipophilic (LogP) descriptors. For pyridin-2-amine derivatives, LogP and SMR are critical for antibacterial activity .

- Software tools : MOE 2006.08 or modern QSAR packages to derive equations (e.g., Activity = 0.92 LogP + 1.34 SMR – 2.11) .

- Validation : Cross-check predictions with in vitro assays (e.g., MIC against E. coli or kinase inhibition IC₅₀) .

Q. How can crystallographic studies resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in chloroform). Analyze hydrogen bonding (e.g., amine-pyridine N interactions at 2.8–3.0 Å) and dimer formation .

- Data refinement : Use SHELX or similar software to resolve torsional angles and confirm cyclopropane ring geometry .

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P 1 |

| θ range | 25.5° |

| Rint | 0.024 |

| Resolution | 0.84 Å |

Q. What computational methods predict electronic properties of this compound?

Methodological Answer:

- DFT/B3LYP calculations : Optimize geometry using 6-311G(d,p) or cc-pVTZ basis sets. Compare bond lengths (e.g., C-N: 1.34 Å) with XRD data .

- Molecular docking : Simulate interactions with biological targets (e.g., TrkA kinase) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Asp 753) .

Q. How to design kinase inhibition assays for this compound?

Methodological Answer:

- In vitro kinase assays : Use recombinant TrkA kinase incubated with ATP and a fluorescent peptide substrate. Measure IC₅₀ via fluorescence polarization .

- Controls : Include staurosporine as a positive inhibitor. Use DMSO (<1%) as a vehicle control .

- Data analysis : Fit dose-response curves to the Hill equation to calculate inhibition constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.